molecular formula C14H18BrNO2 B14196077 (6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one CAS No. 920798-39-6

(6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one

Cat. No.: B14196077
CAS No.: 920798-39-6
M. Wt: 312.20 g/mol
InChI Key: TVNHTEJAXBIJJW-GFCCVEGCSA-N
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Description

(6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a bromophenyl group and a tert-butyl group attached to a morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as acetic anhydride, to yield the desired morpholinone compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced morpholinone derivatives.

    Substitution: Substituted morpholinone compounds with various functional groups.

Scientific Research Applications

(6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-(4-Bromophenyl)-4-tert-butylmorpholin-3-one is unique due to its specific combination of a bromophenyl group and a morpholinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

920798-39-6

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

(6S)-6-(4-bromophenyl)-4-tert-butylmorpholin-3-one

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

TVNHTEJAXBIJJW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)N1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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